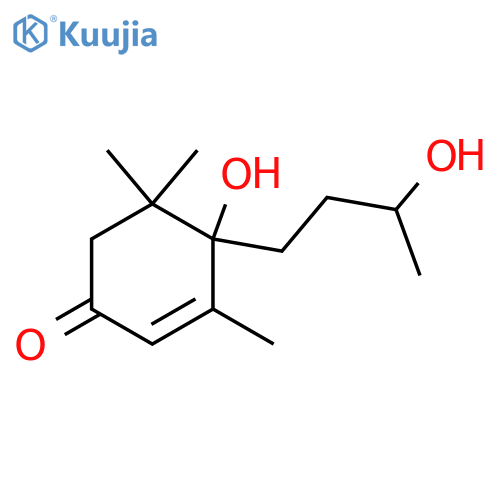

Cas no 22841-42-5 (2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-)

22841-42-5 structure

商品名:2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- 化学的及び物理的性質

名前と識別子

-

- 2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-

- 9-Epiblumenol B

- (4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohex en-1-one

- 1H-3-Benzazepin-6-ol,2,3,4,5-tetrahydro-3-propyl-,hydrobromide

- 6-hydroxy-3-n-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide

- [ "" ]

- 4-(1-Hydroxy-4-oxo-2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butanol

- NCGC00385600-01_C13H22O3_2-Cyclohexen-1-one, 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-

- NCGC00385600-01

- CHEBI:181049

- 9-Epiblumel B

- AKOS040761292

- 4-Hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-2-cyclohexen-1-one; 4-(1-Hydroxy-4-keto-2,6,6-trimethyl-2-cyclohexen-1-yl)-butan-2-ol

- 7,8-Dihydrovomifoliol

- 4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

- 22841-42-5

- 36151-01-6

-

- インチ: InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3

- InChIKey: CWOFGGNDZOPNFG-UHFFFAOYSA-N

- ほほえんだ: CC(CCC1(C(C)=CC(=O)CC1(C)C)O)O

計算された属性

- せいみつぶんしりょう: 226.15700

- どういたいしつりょう: 226.157

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 57.5A^2

じっけんとくせい

- 色と性状: Oil

- PSA: 57.53000

- LogP: 1.82380

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- 税関データ

- 税関コード:2914400090

- 税関データ:

中国税関コード:

2914400090概要:

2914400090他のケトール及びケトアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914400090他のケトールおよびケトアルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3317-1 mg |

9-Epiblumenol B |

22841-42-5 | 1mg |

¥2675.00 | 2022-04-26 | ||

| A2B Chem LLC | AF65799-5mg |

9-Epiblumel B |

22841-42-5 | 97.0% | 5mg |

$660.00 | 2024-04-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E62220-5mg |

(4S)-4-Hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethyl-2-cyclohex en-1-one |

22841-42-5 | ,HPLC≥98% | 5mg |

¥5280.0 | 2023-09-07 | |

| TargetMol Chemicals | TN3317-5 mg |

9-Epiblumenol B |

22841-42-5 | 98% | 5mg |

¥ 3,710 | 2023-07-11 | |

| TargetMol Chemicals | TN3317-5mg |

9-Epiblumenol B |

22841-42-5 | 5mg |

¥ 3710 | 2024-07-20 | ||

| TargetMol Chemicals | TN3317-1 mL * 10 mM (in DMSO) |

9-Epiblumenol B |

22841-42-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3810 | 2023-09-15 | |

| TargetMol Chemicals | TN3317-1 ml * 10 mm |

9-Epiblumenol B |

22841-42-5 | 1 ml * 10 mm |

¥ 3810 | 2024-07-20 |

2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl- 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

22841-42-5 (2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-) 関連製品

- 5289-74-7(Crustecdysone)

- 698975-64-3(Rhapontisterone B)

- 13408-56-5(Ponasterone A)

- 17942-08-4(Cholest-7-en-6-one,3,14,20,22,25-pentahydroxy-, (3b,5b,22R)-)

- 15130-85-5(inokosterone)

- 3604-87-3(Ecdysone)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬